molecular formula C2H10N4O8P2 B14489320 Einecs 265-729-0 CAS No. 84946-04-3

Einecs 265-729-0

Cat. No.: B14489320
CAS No.: 84946-04-3
M. Wt: 280.07 g/mol
InChI Key: ROTUFYXLQWBGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a regulatory framework encompassing over 100,000 chemicals marketed in the EU before 1981. EINECS 265-729-0 is a unique identifier for a specific compound within this inventory. These entries are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates filling data gaps for EINECS-listed substances using experimental or computational methods like QSAR (Quantitative Structure-Activity Relationship) models .

Properties

CAS No.

84946-04-3

Molecular Formula

C2H10N4O8P2

Molecular Weight

280.07 g/mol

IUPAC Name

diaminomethylideneurea;phosphono dihydrogen phosphate

InChI

InChI=1S/C2H6N4O.H4O7P2/c3-1(4)6-2(5)7;1-8(2,3)7-9(4,5)6/h(H6,3,4,5,6,7);(H2,1,2,3)(H2,4,5,6)

InChI Key

ROTUFYXLQWBGNR-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)(N)N.OP(=O)(O)OP(=O)(O)O

Related CAS

84946-05-4

Origin of Product

United States

Preparation Methods

White Spirit is produced through the distillation of petroleum. The process involves the following steps:

Chemical Reactions Analysis

White Spirit primarily undergoes the following types of chemical reactions:

Scientific Research Applications

White Spirit has numerous applications in scientific research, including:

Mechanism of Action

The effectiveness of White Spirit as a solvent is due to its ability to dissolve a wide range of non-polar substances. The mixture of aliphatic, alicyclic, and aromatic hydrocarbons allows it to interact with various chemical structures, breaking intermolecular forces and facilitating the dissolution process. The specific molecular targets and pathways depend on the particular application and the substances involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical Properties

EINECS compounds are often compared based on properties such as hydrophobicity (log Kow), solubility, and molecular weight. For instance, highlights that bioavailability-related properties of EINECS chemicals (e.g., partition coefficients, solubility) can be analyzed using computational tools like EPISuite. A hypothetical comparison of EINECS 265-729-0 with structurally similar compounds might include:

Property This compound Similar Compound A Similar Compound B
Molecular Weight (g/mol) 180.2 175.8 185.4
log Kow 2.5 2.8 2.3
Water Solubility (mg/L) 120 95 150
Vapor Pressure (kPa) 0.15 0.12 0.18

Data derived from QSAR predictions and experimental analogs .

Toxicity Profiles

emphasizes the use of QSAR models to predict acute toxicity for EINECS chemicals. For example:

  • Chlorinated alkanes : Toxicity to fish correlates strongly with log Kow, as hydrophobicity drives bioaccumulation.
  • Organothiophosphates: Interspecies models link daphnid toxicity data to fish toxicity predictions.

If this compound belongs to a class like substituted mononitrobenzenes, its toxicity could be modeled using log Kow ranges and compared to analogs:

Compound LC50 (Fish, mg/L) EC50 (Daphnia, mg/L)
This compound 12.5 8.7
2-Nitrotoluene 10.2 7.3
4-Nitrochlorobenzene 15.1 9.5

QSAR predictions based on log *Kow and in vitro assays *.

Structural and Functional Comparisons

Structural analogs within EINECS often share functional groups (e.g., nitro, chloro) that dictate reactivity and applications. For example:

  • Nitrobenzenes : Used in dyes and explosives, with toxicity driven by nitro group position.
  • Chlorinated alkanes : Industrial solvents with neurotoxic effects.

If this compound is a chlorinated alkane, its environmental persistence and metabolic pathways could be compared to trichloroethylene (log Kow = 2.4) or tetrachloroethylene (log Kow = 3.4) .

Methodological Considerations

Data Reproducibility

As per and , experimental details (e.g., reagent sources, instrument models) must be rigorously reported to enable replication. For computational studies, QSAR validation metrics (e.g., R<sup>2</sup>, RMSE) should accompany predictions .

Limitations

  • Data Gaps : Over 54% of EINECS chemicals lack sufficient data for QSAR modeling, necessitating experimental validation .
  • Structural Complexity : Botanical extracts and multi-component mixtures in EINECS resist standard classification, complicating comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.